molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No. B8635998
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
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Patent
US08101684B2

Procedure details

A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen was charged with 1834 ml of dried hexane, 110 g of 1-butene and triisobutylaluminum (1.0 mmol) at ambient temperature. Then, an inside of the polymerization reactor was heated to 55° C., and pressure was applied by propylene so that the inside pressure of the system was 0.58 MPa. Thereafter, the inside pressure of the system was controlled to 0.75 MPa by ethylene. Next, diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride synthesized in Catalyst Synthetic Example 4 was mixed with a toluene solution of methylaluminoxane (manufactured by Tosoh Finechem Corporation) to prepare a toluene solution containing an aluminum atom and a zirconium atom in a proportion of aluminum atom/zirconium atom=300/1 (mole ratio), and then the above toluene solution was taken in an amount containing 0.001 mmol of a zirconium atom (accordingly, an amount containing 0.3 mmol of an aluminum atom) and added to the polymerization reactor. They were polymerized at an inside temperature of 55° C. for 25 minutes while maintaining the inside pressure of the system at 0.75 MPa by ethylene, and 20 ml of methanol was added to terminate the polymerization. After releasing the pressure, the polymer was deposited from the polymerization solution in 4 L of methanol, and the polymer was dried at 130° C. for 12 hours under vacuum. The polymer thus obtained had a weight of 120.2 g and MFR of 0.7 (g/10 minutes). The physical properties obtained by measuring the polymer obtained above are shown in Table 6.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1834 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
4 L
Type
solvent
Reaction Step Eight
Name
diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH2:5]([Al](CC(C)C)CC(C)C)[CH:6](C)C.C=CC.C=C>CO.[Cl-].[Cl-].C1(C(=[Zr+2](C2C(CC)=CC(C(C)(C)C)=C2)C2C3CC4C(=CC=C(C(C)(C)C)C=4)C=3C=CC=2C(C)(C)C)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.CCCCCC>[CH2:1]=[CH:2][CH3:3].[CH2:5]=[CH2:6].[CH2:1]=[CH:2][CH2:3][CH3:4] |f:5.6.7,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
110 g
Type
reactant
Smiles
C=CCC
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Name
Quantity
1834 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
4 L
Type
solvent
Smiles
CO
Step Nine
Name
diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)C(C1=CC=CC=C1)=[Zr+2](C1=C(C=CC=2C3=CC=C(C=C3CC12)C(C)(C)C)C(C)(C)C)C1C=C(C=C1CC)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen
ADDITION
Type
ADDITION
Details
containing an aluminum atom
ADDITION
Type
ADDITION
Details
containing 0.001 mmol of a zirconium atom (accordingly, an amount
ADDITION
Type
ADDITION
Details
containing 0.3 mmol of an aluminum atom) and
ADDITION
Type
ADDITION
Details
added to the polymerization reactor
CUSTOM
Type
CUSTOM
Details
They were polymerized at an inside temperature of 55° C. for 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
the polymer was dried at 130° C. for 12 hours under vacuum
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The polymer thus obtained
CUSTOM
Type
CUSTOM
Details
a weight of 120.2 g and MFR of 0.7 (g/10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The physical properties obtained
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
Smiles
C=CC.C=C.C=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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